molecular formula C11H14OS B13641471 3-Pentanone, 2-(phenylthio)- CAS No. 27872-70-4

3-Pentanone, 2-(phenylthio)-

Cat. No.: B13641471
CAS No.: 27872-70-4
M. Wt: 194.30 g/mol
InChI Key: FYHMROZMCQYUKO-UHFFFAOYSA-N
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Description

2-(Phenylthio)pentan-3-one is an organic compound with the molecular formula C11H14OS It features a phenylthio group attached to the second carbon of a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)pentan-3-one typically involves the reaction of a suitable pentanone derivative with a phenylthiol compound. One common method is the nucleophilic substitution reaction where a halogenated pentanone reacts with phenylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for 2-(phenylthio)pentan-3-one may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentan-3-one backbone can be reduced to form alcohols.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylthio)pentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(phenylthio)pentan-3-one involves its interaction with various molecular targets. The phenylthio group can engage in electrophilic or nucleophilic interactions, while the carbonyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylthio)butan-3-one
  • 2-(Phenylthio)hexan-3-one
  • 2-(Phenylthio)propan-3-one

Uniqueness

2-(Phenylthio)pentan-3-one is unique due to its specific chain length and the position of the phenylthio group, which can influence its reactivity and interactions compared to similar compounds. The balance between the hydrophobic phenyl group and the polar carbonyl group provides distinct chemical properties that can be leveraged in various applications.

Properties

CAS No.

27872-70-4

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-phenylsulfanylpentan-3-one

InChI

InChI=1S/C11H14OS/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

FYHMROZMCQYUKO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=CC=CC=C1

Origin of Product

United States

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